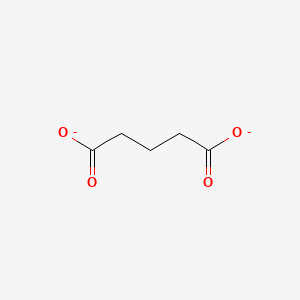

Pentanedioate

描述

Structure

3D Structure

属性

分子式 |

C5H6O4-2 |

|---|---|

分子量 |

130.1 g/mol |

IUPAC 名称 |

pentanedioate |

InChI |

InChI=1S/C5H8O4/c6-4(7)2-1-3-5(8)9/h1-3H2,(H,6,7)(H,8,9)/p-2 |

InChI 键 |

JFCQEDHGNNZCLN-UHFFFAOYSA-L |

SMILES |

C(CC(=O)[O-])CC(=O)[O-] |

规范 SMILES |

C(CC(=O)[O-])CC(=O)[O-] |

产品来源 |

United States |

Foundational & Exploratory

The Role of Pentanedioate in Lysine Catabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentanedioate, more commonly known as glutarate, is a pivotal intermediate in the catabolism of the essential amino acid L-lysine. This technical guide provides a comprehensive overview of the metabolic pathways of lysine (B10760008) degradation, with a central focus on the formation and subsequent fate of glutarate. It details the enzymatic reactions, presents available quantitative data, and outlines experimental protocols for the study of these pathways. Furthermore, this guide explores the pathophysiological implications of glutarate accumulation, as seen in the neurometabolic disorder Glutaric Aciduria Type 1 (GA-1), and discusses its potential role as a signaling molecule. The content herein is intended to serve as a detailed resource for researchers and professionals involved in the study of amino acid metabolism, neurodegenerative diseases, and the development of therapeutic interventions for related disorders.

Introduction

L-lysine, an essential amino acid in mammals, is crucial for protein synthesis and various other physiological functions. When present in excess of metabolic requirements, lysine is catabolized primarily in the liver mitochondria. Two main pathways are responsible for lysine degradation in mammals: the saccharopine pathway and the pipecolate pathway. Both pathways converge to produce α-aminoadipate, which is then further metabolized to α-ketoadipate. The subsequent oxidative decarboxylation of α-ketoadipate yields glutaryl-CoA, the immediate precursor to this compound (glutarate).

The metabolic fate of glutarate is of significant clinical interest. The enzyme glutaryl-CoA dehydrogenase is responsible for its conversion to crotonyl-CoA. A deficiency in this enzyme leads to the genetic disorder Glutaric Aciduria Type 1 (GA-1), characterized by the accumulation of glutaric acid and its derivative 3-hydroxyglutaric acid, resulting in severe neurological damage.[1][2] This guide will delve into the intricacies of these pathways, the enzymes that govern them, and the analytical methods used for their investigation.

Lysine Catabolism Pathways

The degradation of L-lysine to glutarate involves a series of enzymatic steps distributed between the mitochondria and the cytosol. The two primary routes, the saccharopine and pipecolate pathways, differ in their initial steps but merge to a common downstream pathway.

The Saccharopine Pathway

The saccharopine pathway is the major route for lysine catabolism in the liver and kidney. It involves the following key steps:

-

Lysine-Ketoglutarate Reductase (LKR): L-lysine is condensed with α-ketoglutarate to form saccharopine. This reaction is catalyzed by the LKR domain of the bifunctional enzyme α-aminoadipate semialdehyde synthase (AASS).[3]

-

Saccharopine Dehydrogenase (SDH): Saccharopine is then oxidatively cleaved to yield L-glutamate and α-aminoadipate-δ-semialdehyde. This is catalyzed by the SDH domain of the AASS enzyme.[3]

-

α-Aminoadipate Semialdehyde Dehydrogenase (AASADH): α-Aminoadipate-δ-semialdehyde is oxidized to α-aminoadipate.[4]

-

Aminoadipate Aminotransferase (AADAT): α-Aminoadipate is transaminated to α-ketoadipate.[5][6]

-

α-Ketoadipate Dehydrogenase Complex: α-Ketoadipate is oxidatively decarboxylated to form glutaryl-CoA.

-

Glutaryl-CoA Dehydrogenase (GCDH): Glutaryl-CoA is dehydrogenated to crotonyl-CoA, and in the process, glutarate can be formed.[7]

The Pipecolate Pathway

The pipecolate pathway is more prominent in the brain. Its initial steps differ from the saccharopine pathway:

-

Lysine-α-oxidase or Aminotransferase: L-lysine is converted to Δ1-piperideine-2-carboxylate.

-

Δ1-Piperideine-2-Carboxylate Reductase: This intermediate is reduced to L-pipecolate.

-

Pipecolate Oxidase: L-pipecolate is oxidized to Δ1-piperideine-6-carboxylate, which is in equilibrium with α-aminoadipate-δ-semialdehyde.

From α-aminoadipate-δ-semialdehyde, the pathway converges with the saccharopine pathway, proceeding to the formation of glutarate.

Key Enzymes and Quantitative Data

The efficient flux through the lysine catabolic pathways is governed by the kinetic properties of several key enzymes. A summary of available quantitative data is presented below.

| Enzyme | Abbreviation | Substrate(s) | Km | Vmax | Source(s) |

| Saccharopine Dehydrogenase (yeast) | SDH | Saccharopine | 1.7 mM | - | [5] |

| NAD+ | 0.1 mM | - | [5] | ||

| L-Lysine | 2 mM | - | [5] | ||

| α-Ketoglutarate | 0.55 mM | - | [5] | ||

| NADH | 0.089 mM | - | [5] | ||

| Aminoadipate Aminotransferase (human) | AADAT / KATII | α-Aminoadipate | 0.15 ± 0.02 mM | 1.1 ± 0.02 µmol/min/mg | [5] |

| α-Ketoglutarate | 0.35 ± 0.05 mM | - | [5] | ||

| Glutaryl-CoA Dehydrogenase (human fibroblast) | GCDH | Glutaryl-CoA | 5.9 µM | - | [8] |

Note: Comprehensive kinetic data for all enzymes in the pathway, particularly Vmax values, are not consistently available across different species and experimental conditions in the reviewed literature.

Experimental Protocols

Assay of Glutaryl-CoA Dehydrogenase (GCDH) Activity

This protocol is adapted from methodologies used for cultured fibroblasts.[8][9]

Principle: The assay measures the dehydrogenation of glutaryl-CoA by monitoring the reduction of an artificial electron acceptor, such as dichlorophenolindophenol (DCPIP), spectrophotometrically.

Materials:

-

Cell sonicates (from cultured fibroblasts or other tissues)

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.5)

-

Glutaryl-CoA solution (1 mM)

-

DCPIP solution (1 mM)

-

Phenazine methosulfate (PMS) solution (10 mM)

-

Potassium cyanide (KCN) solution (100 mM, neutralized)

-

Spectrophotometer capable of reading at 600 nm

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, KCN (to inhibit the respiratory chain), and DCPIP.

-

Add the cell sonicate to the reaction mixture and pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding glutaryl-CoA and PMS.

-

Immediately monitor the decrease in absorbance at 600 nm, which corresponds to the reduction of DCPIP.

-

Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of DCPIP.

LC-MS/MS Analysis of Lysine Catabolites

This protocol provides a general workflow for the simultaneous detection of lysine and its catabolites in biological fluids.[10][11]

Principle: Liquid chromatography is used to separate the analytes of interest, which are then detected and quantified by tandem mass spectrometry based on their specific mass-to-charge ratios and fragmentation patterns.

Materials:

-

Plasma, urine, or tissue homogenate samples

-

Internal standards (e.g., isotopically labeled lysine and its metabolites)

-

Acetonitrile (B52724) (ACN)

-

Formic acid

-

LC-MS/MS system with a HILIC or reversed-phase column

Procedure:

-

Sample Preparation:

-

Thaw samples on ice.

-

Precipitate proteins by adding a 3-fold excess of ice-cold acetonitrile containing internal standards.

-

Vortex and centrifuge at high speed to pellet the precipitated protein.

-

Collect the supernatant and dilute with an appropriate mobile phase for injection.

-

-

LC Separation:

-

Inject the prepared sample onto the LC column.

-

Elute the analytes using a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

-

-

MS/MS Detection:

-

Introduce the eluent into the mass spectrometer.

-

Operate the mass spectrometer in multiple reaction monitoring (MRM) mode, using specific precursor-product ion transitions for each analyte and internal standard.

-

-

Data Analysis:

-

Integrate the peak areas for each analyte and its corresponding internal standard.

-

Calculate the concentration of each analyte using a calibration curve prepared with known standards.

-

The Role of this compound (Glutarate)

Metabolic Fate

Under normal physiological conditions, glutaryl-CoA is rapidly converted to crotonyl-CoA by glutaryl-CoA dehydrogenase. However, in GA-1, the deficiency of this enzyme leads to the accumulation of glutaryl-CoA, which is then hydrolyzed to glutaric acid (glutarate).[2]

Pathophysiological Implications in Glutaric Aciduria Type 1

The accumulation of glutarate and its derivative, 3-hydroxyglutarate, is highly neurotoxic. The proposed mechanisms of neurotoxicity include:

-

Excitotoxicity: Glutarate and 3-hydroxyglutarate are structurally similar to the excitatory neurotransmitter glutamate and can act as agonists at N-methyl-D-aspartate (NMDA) receptors, leading to excitotoxic neuronal damage.[1][12]

-

Impairment of Energy Metabolism: Glutarate can inhibit key enzymes in the Krebs cycle, such as α-ketoglutarate dehydrogenase, leading to a disruption of cellular energy production.

-

Oxidative Stress: The accumulation of these metabolites can lead to the generation of reactive oxygen species, causing oxidative damage to cellular components.

Potential Signaling Roles

While much of the research on glutarate has focused on its pathological effects, there is emerging evidence that it may also have signaling functions. For example, glutarate has been shown to regulate T-cell function and metabolism.[13] Further research is needed to fully elucidate the physiological signaling roles of glutarate and whether it acts as a metabolic signal under non-pathological conditions. The structural similarity of glutarate to α-ketoglutarate, a known signaling molecule, suggests that it may have broader roles in cellular regulation than currently understood.[14][15]

Conclusion

This compound (glutarate) is a critical metabolite in the catabolism of L-lysine. While its efficient removal is essential for normal cellular function, its accumulation due to enzymatic defects leads to severe neurodegeneration. This technical guide has provided an in-depth overview of the metabolic pathways leading to glutarate formation, the enzymes involved, and the analytical techniques used for their study. A deeper understanding of the role of glutarate, both in health and disease, is crucial for the development of effective therapeutic strategies for conditions such as Glutaric Aciduria Type 1. Future research should focus on further elucidating the kinetic properties of all enzymes in the lysine catabolic pathways, refining experimental protocols, and exploring the potential physiological signaling roles of glutarate.

References

- 1. Glutaric Acidemia Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Alpha-aminoadipic semialdehyde synthase - Wikipedia [en.wikipedia.org]

- 4. L-aminoadipate-semialdehyde dehydrogenase - Wikipedia [en.wikipedia.org]

- 5. Substrate specificity and structure of human aminoadipate aminotransferase/kynurenine aminotransferase II - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Flexible and Accessible Workflows for Improved Proteogenomic Analysis Using the Galaxy Framework - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An accessible workflow for high-sensitivity proteomics using parallel accumulation–serial fragmentation (PASEF) | Springer Nature Experiments [experiments.springernature.com]

- 8. jci.org [jci.org]

- 9. youtube.com [youtube.com]

- 10. Simultaneous detection of lysine metabolites by a single LC–MS/MS method: monitoring lysine degradation in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Glutaric Acid - Metabolimix+ - Lab Results explained | HealthMatters.io [healthmatters.io]

- 13. Alpha-aminoadipate delta-semialdehyde synthase mRNA knockdown reduces the lysine requirement of a mouse hepatic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mTOR/α-ketoglutarate signaling: impact on brain cell homeostasis under ischemic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Emergence of 2-Oxoglutarate as a Master Regulator Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Pentanedioate from 1,3-Dibromopropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic routes for producing pentanedioate, commonly known as glutarate, from the starting material 1,3-dibromopropane (B121459). This document details the core chemical transformations, offers comprehensive experimental protocols for key reactions, and presents quantitative data in a structured format. The synthesis of this compound is a fundamental process in organic chemistry, with applications in the production of polymers, plasticizers, and as a precursor for various active pharmaceutical ingredients.[1]

Core Synthetic Strategies

Two principal and effective methodologies for the synthesis of this compound from 1,3-dibromopropane are the dinitrile hydrolysis pathway and the malonic ester synthesis pathway . Both routes are robust and can be adapted for various laboratory scales.

Dinitrile Hydrolysis Pathway

This widely used two-step method first involves the nucleophilic substitution of 1,3-dibromopropane with a cyanide salt to form pentanedinitrile (glutaronitrile). The subsequent hydrolysis of the dinitrile yields pentanedioic acid.[1]

Reaction Pathway:

Malonic Ester Synthesis Pathway

The malonic ester synthesis provides an alternative route, utilizing diethyl malonate as a key reagent. In this process, the enolate of diethyl malonate acts as a nucleophile, reacting with 1,3-dibromopropane in a double alkylation. The resulting tetraester is then hydrolyzed and subsequently decarboxylated upon heating to yield pentanedioic acid.[2][3]

Reaction Pathway:

Experimental Protocols

The following sections provide detailed experimental procedures for the key steps in both synthetic pathways.

Protocol 1: Synthesis of Pentanedinitrile from 1,3-Dibromopropane

This procedure details the nucleophilic substitution reaction to form the dinitrile intermediate.

Materials:

-

1,3-Dibromopropane

-

Sodium cyanide (or Potassium cyanide)[1]

-

Dimethyl sulfoxide (B87167) (DMSO) or Ethanol[4]

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium cyanide in ethanol (B145695).[4]

-

Slowly add 1,3-dibromopropane to the cyanide solution.

-

Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).[4]

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the precipitated sodium bromide.

-

The solvent is then removed from the filtrate under reduced pressure to yield crude pentanedinitrile.

-

The crude product can be purified by vacuum distillation.

Protocol 2: Hydrolysis of Pentanedinitrile to Pentanedioic Acid

This protocol is adapted from a procedure in Organic Syntheses.[4]

Materials:

-

Pentanedinitrile (Trimethylene cyanide)

-

Concentrated Hydrochloric Acid

-

Ether

Procedure:

-

In a 2-liter round-bottom flask, place 100 g (1.06 moles) of pentanedinitrile and 500 g (424 cc, 4.8 moles) of concentrated hydrochloric acid (sp. gr. 1.18).[4]

-

Reflux the mixture for approximately four hours.[4]

-

Evaporate the solution to dryness, preferably under reduced pressure. The resulting solid is a mixture of glutaric acid and ammonium (B1175870) chloride.[4]

-

Extract the dry residue with about 300 cc of boiling ether.[4]

-

Filter the ether solution and further extract the residue with two 100-cc portions of boiling ether.[4]

-

Combine the ether extracts and evaporate to a volume of 150–200 cc, at which point the acid will begin to crystallize.[4]

-

Add 1 liter of benzene and heat the mixture until the glutaric acid dissolves.[4]

-

Cool the solution in an ice-salt bath to induce crystallization.[4]

-

Collect the crystals by suction filtration. A second crop can be obtained by concentrating the filtrate.[4]

Protocol 3: Malonic Ester Synthesis of Pentanedioic Acid

This generalized protocol is based on the principles of the malonic ester synthesis.[2][5]

Materials:

-

Diethyl malonate

-

Sodium ethoxide (NaOEt)

-

Absolute ethanol

-

1,3-Dibromopropane

-

Sodium hydroxide (B78521) (NaOH)

-

Concentrated Hydrochloric Acid

Procedure:

-

Enolate Formation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide. Two equivalents of sodium ethoxide will be required for each equivalent of 1,3-dibromopropane.

-

Add two equivalents of diethyl malonate to the sodium ethoxide solution and stir to form the sodiomalonic ester enolate.[5]

-

Alkylation: Slowly add one equivalent of 1,3-dibromopropane to the enolate solution. The reaction is a double SN2 alkylation.[5][6]

-

Heat the reaction mixture to reflux for several hours to ensure the completion of the dialkylation.

-

Hydrolysis (Saponification): After cooling, add a solution of sodium hydroxide and heat the mixture to hydrolyze the four ester groups to carboxylate salts.[3]

-

Acidification: Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid. This will protonate the carboxylates to form the tetra-acid.

-

Decarboxylation: Heat the acidified solution. The β-keto acid structure of the intermediate will readily undergo decarboxylation, releasing two molecules of carbon dioxide to form pentanedioic acid.[2]

-

Work-up: The pentanedioic acid can then be extracted from the aqueous solution using a suitable organic solvent (e.g., ether) and purified by recrystallization.

Quantitative Data

| Synthesis Route | Step | Product | Yield | Melting Point (°C) | Reference |

| Dinitrile Hydrolysis | Hydrolysis of Pentanedinitrile | Pentanedioic Acid | 83-85% | 97-98 | [4] |

Spectroscopic Data for Pentanedioic Acid

| Spectroscopy | Key Features |

| Infrared (IR) | A broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, and a strong, sharp absorption band around 1700 cm⁻¹ corresponding to the C=O stretching of the carbonyl group.[7] |

| ¹H NMR | The proton NMR spectrum will show a multiplet for the protons on the central carbon (C3) and another multiplet for the protons on the carbons adjacent to the carbonyl groups (C2 and C4). The acidic protons of the carboxyl groups will appear as a broad singlet at a downfield chemical shift. |

| ¹³C NMR | The carbon NMR spectrum will show signals for the carbonyl carbons in the downfield region (typically >170 ppm), and distinct signals for the three different aliphatic carbons in the chain.[8][9][10] |

Experimental Workflow Diagram

References

- 1. PENTANEDIOIC ACID (GLUTARIC ACID) - Ataman Kimya [atamanchemicals.com]

- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Pentanedioic acid [webbook.nist.gov]

- 8. Pentanedioic acid, 2-methyl-, monomethyl ester - SpectraBase [spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

- 10. spectrabase.com [spectrabase.com]

A Comprehensive Technical Guide to the Chemical Properties of Dimethyl Pentanedioate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core chemical and physical properties of dimethyl pentanedioate, also known as dimethyl glutarate. The information is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound for their work. This document presents quantitative data in structured tables, details experimental protocols for key property determinations, and visualizes important reaction mechanisms.

Physicochemical Properties

Dimethyl this compound is a colorless liquid with a mild, pleasant odor. It is the dimethyl ester of pentanedioic acid (glutaric acid).[1] Its key physical and chemical properties are summarized in the tables below.

Identification and General Properties

| Property | Value | Reference |

| Chemical Formula | C₇H₁₂O₄ | [2] |

| Molecular Weight | 160.17 g/mol | [2] |

| CAS Number | 1119-40-0 | [2] |

| Synonyms | Dimethyl glutarate, Glutaric acid dimethyl ester, DBE-5 | [1] |

| Appearance | Colorless liquid | [1] |

| Odor | Mild, pleasant | [1] |

Thermodynamic and Physical Properties

| Property | Value | Reference |

| Melting Point | -37 °C | [1] |

| Boiling Point | 210-215 °C at 760 mmHg | [1] |

| Density | 1.087 g/cm³ at 20 °C | [1] |

| Flash Point | 107 °C | [1] |

| Water Solubility | 5.3 g/100 mL at 20 °C | [1] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of dimethyl this compound.

NMR Spectroscopy

¹H NMR Spectrum: The proton NMR spectrum provides information about the hydrogen environments in the molecule.

-

Instrument: Varian A-60[3]

-

Solvent: Not specified in the available data.

¹³C NMR Spectrum: The carbon-13 NMR spectrum reveals the different carbon environments.

| Chemical Shift (ppm) | Assignment |

| Data not explicitly available in search results | Methylene carbons (C2, C3, C4) |

| Data not explicitly available in search results | Methoxy carbons (O-CH₃) |

| Data not explicitly available in search results | Carbonyl carbons (C=O) |

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, aiding in structural elucidation. The NIST WebBook provides the mass spectrum of dimethyl this compound.[5]

Infrared (IR) Spectroscopy

The IR spectrum shows the characteristic vibrational frequencies of the functional groups present in dimethyl this compound. The NIST WebBook provides a gas-phase IR spectrum.[6]

Chemical Reactivity

Dimethyl this compound undergoes reactions typical of esters, most notably hydrolysis and transesterification.

Hydrolysis

In the presence of an acid or base catalyst, dimethyl this compound can be hydrolyzed to yield pentanedioic acid and two equivalents of methanol (B129727).[7][8] The reaction is reversible, and the equilibrium can be shifted by controlling the reaction conditions.[7]

A study on the hydrolysis of dimethyl glutarate using a strong acidic styrene-based cation exchange resin as a catalyst has been reported.[7][8] The optimal conditions for this reaction were found to be a reaction temperature of 130°C, a molar ratio of water to dimethyl glutarate of 12:1, and a reaction time of 2 hours, which resulted in a glutaric acid yield of 88.84%.[7]

Transesterification

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. Dimethyl this compound can undergo transesterification with other alcohols in the presence of an acid or base catalyst to form different dialkyl pentanedioates.

Experimental Protocols

This section details the methodologies for key experiments related to the synthesis and characterization of dimethyl this compound.

Synthesis via Fischer Esterification

The following is a general protocol for the synthesis of dimethyl this compound from pentanedioic acid and methanol, based on the Fischer esterification of glutaric acid.[9][10][11][12][13]

Materials:

-

Pentanedioic acid (glutaric acid)

-

Methanol (absolute)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate (saturated solution)

-

Anhydrous sodium sulfate

-

Diethyl ether

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve pentanedioic acid in an excess of methanol (e.g., a 1:10 molar ratio of acid to alcohol).

-

Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by techniques such as thin-layer chromatography.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dimethyl this compound.

-

The product can be further purified by distillation.

Determination of Boiling Point

The boiling point can be determined using a simple distillation apparatus or a micro-boiling point method.[10]

Procedure (Simple Distillation):

-

Place a small volume of dimethyl this compound in a distillation flask with a few boiling chips.

-

Set up a simple distillation apparatus with a condenser and a collection flask.

-

Insert a thermometer into the distillation head, ensuring the bulb is positioned just below the side arm leading to the condenser.

-

Heat the flask gently. The temperature at which a steady stream of distillate is collected is recorded as the boiling point.

GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds.[14][15][16]

Typical GC-MS Parameters:

-

GC Column: A nonpolar or medium-polarity column, such as a DB-5ms or HP-5ms, is suitable.

-

Carrier Gas: Helium at a constant flow rate.

-

Inlet Temperature: Typically 250 °C.

-

Oven Program: A temperature ramp, for example, starting at 50 °C and increasing to 250 °C at a rate of 10 °C/min.

-

MS Detector: Electron ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key reaction pathways.

Caption: Fischer Esterification of Pentanedioic Acid.

Caption: Acid-Catalyzed Hydrolysis of Dimethyl this compound.

References

- 1. Dimethyl Glutarate Manufacturers and Suppliers China - Factory - Weifang Integratechem Co., Ltd. [integratechem.com]

- 2. Pentanedioic acid, dimethyl ester [webbook.nist.gov]

- 3. Dimethyl 2,4-dimethylthis compound | C9H16O4 | CID 137437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. hmdb.ca [hmdb.ca]

- 5. Pentanedioic acid, dimethyl ester [webbook.nist.gov]

- 6. Pentanedioic acid, dimethyl ester [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. CN101696162A - Method for preparing glutaric acid from dimethyl glutarate - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. community.wvu.edu [community.wvu.edu]

- 11. cerritos.edu [cerritos.edu]

- 12. athabascau.ca [athabascau.ca]

- 13. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 14. agilent.com [agilent.com]

- 15. ijpsr.com [ijpsr.com]

- 16. agilent.com [agilent.com]

The Central Role of α-Ketoglutarate in the Krebs Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal function of α-ketoglutarate (also known as 2-oxoglutarate or, in its deprotonated form, pentanedioate) within the Krebs cycle. As a key intermediate, α-ketoglutarate stands at a critical metabolic crossroads, influencing not only cellular energy production but also amino acid metabolism, nitrogen balance, and cellular signaling. This document provides a comprehensive overview of its synthesis, fate, and regulation, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

α-Ketoglutarate: A Linchpin of the Krebs Cycle

The Krebs cycle, or tricarboxylic acid (TCA) cycle, is a series of enzymatic reactions in the mitochondrial matrix that is central to cellular respiration. α-Ketoglutarate is a five-carbon dicarboxylic acid that serves as a crucial intermediate in this cycle.[1] It is formed from the oxidative decarboxylation of isocitrate and is subsequently converted to the four-carbon molecule succinyl-CoA.[2] This progression is a key part of the cycle's function to oxidize acetyl-CoA, derived from carbohydrates, fats, and proteins, to carbon dioxide, thereby generating reducing equivalents (NADH and FADH₂) for ATP production through oxidative phosphorylation.[3]

The enzyme responsible for the conversion of α-ketoglutarate, the α-ketoglutarate dehydrogenase complex (KGDHC), is a major regulatory point of the Krebs cycle.[4] Beyond its role in energy metabolism, α-ketoglutarate links the Krebs cycle to amino acid metabolism through transamination and deamination reactions, particularly with glutamate. It also plays a role in various signaling pathways and in the cellular response to oxidative stress.[5]

Quantitative Data on α-Ketoglutarate and its Metabolism

The metabolic flux through the Krebs cycle is tightly regulated, and the activity of the enzymes involved, as well as the concentrations of the intermediates, are key to this regulation. The following tables summarize important quantitative data related to α-ketoglutarate and the α-ketoglutarate dehydrogenase complex.

| Parameter | Value | Organism/Tissue | Reference |

| Michaelis Constant (Km) for α-Ketoglutarate | 0.67 mM | Mammalian mitochondria | [4] |

| 0.190 mM | Bovine adrenals | [6] | |

| 4 +/- 1.1 mM (without Ca²⁺) | Not specified | [7] | |

| 0.3 mM (with Ca²⁺ and Mg²⁺) | Not specified | [7] | |

| Michaelis Constant (Km) for CoA | 0.012 mM | Bovine adrenals | [6] |

| Michaelis Constant (Km) for NAD⁺ | 0.025 mM | Bovine adrenals | [6] |

| Maximum Velocity (Vmax) | 0.02 µmol x min⁻¹ x mg of protein⁻¹ | Escherichia coli | [8] |

Table 1: Kinetic Parameters of the α-Ketoglutarate Dehydrogenase Complex. This table presents the Michaelis constants (Km) for the substrates of the α-ketoglutarate dehydrogenase complex and a reported maximum velocity (Vmax).

| Regulator | Effect on KGDHC | Notes | Reference |

| ADP | Activator | Increases affinity for α-ketoglutarate. | [5] |

| Ca²⁺ | Activator | Lowers the Km for α-ketoglutarate. | [9] |

| ATP | Inhibitor | Mixed-type inhibition with respect to CoA and NAD⁺. | [6] |

| NADH | Inhibitor | Product inhibition. | [9][10] |

| Succinyl-CoA | Inhibitor | Product inhibition. | [9][10] |

Table 2: Allosteric Regulation of the α-Ketoglutarate Dehydrogenase Complex (KGDHC). This table summarizes the key allosteric activators and inhibitors of the α-ketoglutarate dehydrogenase complex, a critical control point in the Krebs cycle.

Experimental Protocols

Assay for α-Ketoglutarate Dehydrogenase (KGDHC) Activity

Principle: The activity of KGDHC is determined by monitoring the reduction of NAD⁺ to NADH, which is coupled to the oxidative decarboxylation of α-ketoglutarate. The production of NADH can be measured spectrophotometrically by the increase in absorbance at 340 nm.[11] Alternatively, the NADH produced can reduce a probe to a colored product with strong absorbance at 450 nm, providing a colorimetric assay.[12]

Materials:

-

KGDH Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM MgCl₂, 0.2 mM EDTA, 0.1% Triton X-100)

-

α-Ketoglutarate solution (substrate)

-

Coenzyme A (CoA) solution

-

Nicotinamide adenine (B156593) dinucleotide (NAD⁺) solution

-

Thiamine pyrophosphate (TPP) solution

-

(For colorimetric assay) KGDH Developer (containing a probe that reacts with NADH)

-

NADH Standard solution (for calibration curve)

-

96-well microplate

-

Spectrophotometer (plate reader)

-

Isolated mitochondria or cell/tissue lysates

Procedure:

-

Sample Preparation:

-

Homogenize tissue (e.g., 10 mg) or cells (e.g., 1 x 10⁶) in 100 µL of ice-cold KGDH Assay Buffer.

-

Centrifuge at 10,000 x g for 5 minutes at 4°C to remove insoluble material.

-

Collect the supernatant for the assay.

-

-

NADH Standard Curve:

-

Prepare a series of NADH standards (e.g., 0, 2, 4, 6, 8, 10 nmol/well) in the 96-well plate.

-

Adjust the final volume of each standard to 50 µL with KGDH Assay Buffer.

-

-

Reaction Mix Preparation:

-

Prepare a reaction mix containing KGDH Assay Buffer, CoA, NAD⁺, TPP, and (for the colorimetric assay) the KGDH Developer.

-

-

Assay:

-

Add 5-50 µL of sample supernatant to duplicate wells of the 96-well plate. Adjust the final volume to 50 µL with KGDH Assay Buffer.

-

For background control, prepare parallel sample wells without the α-ketoglutarate substrate.

-

Start the reaction by adding 50 µL of the reaction mix (containing α-ketoglutarate) to each well.

-

Immediately measure the absorbance at 340 nm (for NADH direct detection) or 450 nm (for colorimetric assay) in kinetic mode at 37°C for 10-60 minutes.

-

-

Data Analysis:

-

Calculate the rate of change in absorbance (ΔOD/min).

-

Subtract the background rate from the sample rate.

-

Use the NADH standard curve to convert the rate of absorbance change to the rate of NADH production (nmol/min).

-

Normalize the activity to the protein concentration of the sample. One unit of KGDHC activity is defined as the amount of enzyme that generates 1.0 µmole of NADH per minute at 37°C.

-

Quantification of α-Ketoglutarate by LC-MS/MS

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the quantification of α-ketoglutarate in biological samples. The method involves chromatographic separation of α-ketoglutarate from other metabolites followed by its detection and quantification by mass spectrometry.[13]

Materials:

-

Liquid chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole)

-

C18 reverse-phase HPLC column

-

Mobile phase A: 0.1% formic acid in water

-

Mobile phase B: Acetonitrile

-

α-Ketoglutarate standard

-

Isotopically labeled internal standard (e.g., ¹³C₅-α-ketoglutarate)

-

Methanol (B129727) (for metabolite extraction)

-

Centrifuge

Procedure:

-

Sample Preparation (Metabolite Extraction):

-

For cultured cells, wash the cell pellet with ice-cold saline.

-

Add ice-cold 80% methanol to the cell pellet and vortex vigorously to lyse the cells and precipitate proteins.

-

Incubate at -20°C for at least 30 minutes.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Carefully collect the supernatant containing the metabolites.

-

Dry the supernatant under a stream of nitrogen or by vacuum centrifugation.

-

-

Sample Reconstitution:

-

Reconstitute the dried metabolite extract in a suitable volume of the initial mobile phase conditions, containing the internal standard.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto the LC-MS/MS system.

-

Separate the metabolites using a gradient elution with mobile phases A and B.

-

Detect α-ketoglutarate and the internal standard using the mass spectrometer in selected reaction monitoring (SRM) mode. The transition for α-ketoglutarate is typically m/z 145 -> 101.

-

-

Data Analysis:

-

Generate a standard curve by analyzing known concentrations of α-ketoglutarate.

-

Quantify the amount of α-ketoglutarate in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Normalize the concentration to the initial cell number or protein amount.

-

Visualizations of Pathways and Workflows

References

- 1. Khan Academy [khanacademy.org]

- 2. praxilabs.com [praxilabs.com]

- 3. Physiology, Krebs Cycle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Alpha-ketoglutarate dehydrogenase: a target and generator of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An update on the role of mitochondrial α-ketoglutarate dehydrogenase in oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Kinetic and regulatory properties of alpha-ketoglutarate dehydrogenase complex from bovine adrenals] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. alpha-ketoglutarate dehydrogenase complex: Topics by Science.gov [science.gov]

- 8. researchgate.net [researchgate.net]

- 9. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 10. The α-ketoglutarate dehydrogenase complex in cancer metabolic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mybiosource.com [mybiosource.com]

- 12. α-Ketoglutarate Dehydrogenase Activity Assay Kit (Colorimetric) (ab185440) is not available | Abcam [abcam.com]

- 13. A liquid chromatography and tandem mass spectrometry method for the determination of potential biomarkers of cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Biochemical Pathways of Pentanedioate Formation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biochemical pathways leading to the formation of pentanedioate, also known as glutarate. This compound is a five-carbon dicarboxylic acid that serves as a key metabolic intermediate in the catabolism of the amino acids lysine (B10760008) and tryptophan.[1] Understanding these pathways is crucial for research into inborn errors of metabolism, such as Glutaric Aciduria Type I, and for the development of novel therapeutic interventions. This document details the enzymatic reactions, presents available quantitative data, outlines experimental protocols, and provides visual representations of the metabolic routes.

This compound Formation from Lysine Degradation

The degradation of lysine is a significant source of this compound in both bacteria and eukaryotes. In bacteria, particularly Escherichia coli, a well-characterized pathway converts lysine to succinate, with this compound as a central intermediate.[1][2] In mammals, lysine degradation primarily occurs in the mitochondria via the saccharopine pathway, which also generates this compound.[3]

Bacterial Lysine Degradation Pathway in Escherichia coli

In E. coli, the catabolism of lysine to this compound involves a series of enzymatic steps, starting with the decarboxylation of lysine and proceeding through 5-aminovalerate. The key enzymes in this pathway are encoded by the csiD-lhgO-gabDTP operon.[1][2]

The pathway is as follows:

-

Lysine Decarboxylation: Lysine is first decarboxylated to cadaverine (B124047) by lysine decarboxylase (CadA or LdcC).

-

Cadaverine Transamination: Cadaverine is then transaminated to 5-aminopentanal (B1222117) by a promiscuous aminotransferase, such as putrescine transaminase (PatA).

-

Oxidation to 5-Aminovalerate: 5-aminopentanal is oxidized to 5-aminovalerate (5AVA) by 5-aminopentanal dehydrogenase (PatD).

-

Conversion to Glutarate Semialdehyde: 5-aminovalerate is converted to glutarate semialdehyde by the promiscuous GABA transaminase (GabT).[1]

-

Oxidation to this compound (Glutarate): Glutarate semialdehyde is then oxidized to this compound by succinic semialdehyde dehydrogenase (GabD).[1]

This pathway is regulated by the transcriptional repressor CsiR, whose repressive effect is relieved by the binding of this compound.[1][2]

Caption: Bacterial lysine degradation pathway to this compound in E. coli.

Further metabolism of this compound in E. coli involves its hydroxylation to L-2-hydroxyglutarate by the α-ketoglutarate-dependent dioxygenase CsiD, followed by the conversion of L-2-hydroxyglutarate to α-ketoglutarate by the ubiquinone-linked dehydrogenase LhgO.[1][2]

This compound Formation from Tryptophan Degradation

The catabolism of tryptophan is another major route for this compound formation. This pathway proceeds through the kynurenine (B1673888) pathway to yield α-ketoadipate, which is then converted to glutaryl-CoA and subsequently to this compound. This pathway is conserved across many organisms, including mammals.[4][5]

The key steps are:

-

Tryptophan to Kynurenine: Tryptophan is converted to N-formylkynurenine by tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO), which is then converted to kynurenine.

-

Kynurenine to 3-Hydroxykynurenine: Kynurenine is hydroxylated to 3-hydroxykynurenine by kynurenine 3-monooxygenase.

-

Formation of 3-Hydroxyanthranilate: 3-Hydroxykynurenine is cleaved by kynureninase to form 3-hydroxyanthranilate and alanine.[2]

-

Conversion to α-Ketoadipate: 3-Hydroxyanthranilate is further metabolized to 2-amino-3-carboxymuconate semialdehyde, which is then converted to α-ketoadipate.

-

Oxidative Decarboxylation to Glutaryl-CoA: α-Ketoadipate is oxidatively decarboxylated to glutaryl-CoA by the α-ketoadipate dehydrogenase complex (OADHC), which is composed of dehydrogenase E1 and transketolase domain containing 1 (DHTKD1), dihydrolipoyllysine-residue succinyltransferase (DLST), and dihydrolipoyl dehydrogenase (DLD).[4]

-

Formation of this compound: Glutaryl-CoA can then be converted to this compound.

Caption: Tryptophan degradation pathway leading to this compound formation.

Quantitative Data

The following tables summarize the available quantitative data for key enzymes involved in the formation of this compound.

Table 1: Kinetic Parameters of Enzymes in this compound Formation Pathways

| Enzyme | Organism | Substrate | Km | kcat | kcat/Km (M-1s-1) | Reference |

| GabT/GabD (coupled) | E. coli | 5-Aminovalerate | 439 ± 29 µM | - | - | [1] |

| GabT/GabD (coupled) | E. coli | GABA | 197 ± 27 µM | - | - | [1] |

| Kynureninase | P. fluorescens | L-Kynurenine | - | 7 s-1 | 2 x 105 | [2] |

| Kynureninase | P. fluorescens | 3-Hydroxykynurenine | - | - | 2.5 x 103 | [2] |

| 2-Aminoadipate Aminotransferase I | Human Liver | 2-Aminoadipate | 20 mM | - | - | [6] |

| 2-Aminoadipate Aminotransferase II | Human Liver | 2-Aminoadipate | 0.25 mM | - | - | [6] |

| Glutaryl-CoA Dehydrogenase | Human Fibroblast | [2,3,4-3H]glutaryl-CoA | 5.9 µM | - | - | [7] |

Table 2: Metabolite Concentrations

| Metabolite | Organism/Condition | Concentration | Reference |

| Intracellular Glutarate | E. coli (wild-type, stationary phase) | ~1.5 mM | [2] |

| Intracellular Glutarate | E. coli (ΔcsiD, stationary phase) | ~3.5 mM | [2] |

Experimental Protocols

This section provides an overview of methodologies for key experiments related to the study of this compound formation pathways.

Assay for α-Ketoglutarate-Dependent Dioxygenase (e.g., CsiD) Activity

This colorimetric assay monitors the consumption of the co-substrate α-ketoglutarate.

Principle: The assay is based on the reaction of α-ketoglutarate with 2,4-dinitrophenylhydrazine (B122626) (DNPH) under acidic conditions to form a hydrazone, which, upon addition of a base, develops a stable color that can be measured spectrophotometrically. The decrease in α-ketoglutarate concentration is proportional to the enzyme activity.

Protocol Outline:

-

Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., 50 mM Tris-HCl, pH 7.5), the substrate (e.g., this compound), Fe(II) (e.g., 100 µM), L-ascorbic acid (e.g., 2 mM), and the enzyme (e.g., purified CsiD).

-

Initiation: Start the reaction by adding the co-substrate, α-ketoglutarate.

-

Time Points: At various time points, withdraw aliquots of the reaction mixture and stop the reaction by adding an acid (e.g., trichloroacetic acid).

-

Derivatization: Add DNPH solution to the quenched reaction and incubate to allow for the formation of the hydrazone.

-

Color Development: Add a strong base (e.g., NaOH) to develop the color.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~540 nm) using a spectrophotometer.

-

Quantification: Determine the concentration of remaining α-ketoglutarate by comparing the absorbance to a standard curve of known α-ketoglutarate concentrations.

Assay for Membrane-Bound Dehydrogenase (e.g., LhgO) Activity

This spectrophotometric assay measures the reduction of an artificial electron acceptor.

Principle: The activity of membrane-bound dehydrogenases can be measured by monitoring the reduction of a chromogenic electron acceptor, such as 2,6-dichloroindophenol (B1210591) (DCIP), in the presence of an intermediate electron carrier like phenazine (B1670421) methosulfate (PMS). The reduction of DCIP leads to a decrease in absorbance at 600 nm.

Protocol Outline:

-

Reaction Buffer: Prepare a suitable buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

-

Reaction Mixture: In a cuvette, combine the reaction buffer, the substrate (e.g., L-2-hydroxyglutarate), KCN (to inhibit the respiratory chain), and the membrane preparation containing the dehydrogenase.

-

Initiation: Start the reaction by adding freshly prepared PMS and DCIP solutions.

-

Measurement: Immediately monitor the decrease in absorbance at 600 nm over time using a spectrophotometer.

-

Calculation: Calculate the enzyme activity based on the rate of DCIP reduction, using its molar extinction coefficient (ε600 = 22,000 M-1cm-1).[5]

Quantification of Intracellular this compound by LC-MS/MS

This method allows for the sensitive and specific quantification of intracellular metabolites.

Workflow Diagram:

Caption: Workflow for LC-MS/MS-based quantification of intracellular this compound.

Protocol Outline:

-

Cell Harvesting and Quenching: Rapidly harvest bacterial cells from culture and immediately quench metabolic activity by adding a cold solvent mixture (e.g., 60% methanol at -40°C).

-

Metabolite Extraction: Extract intracellular metabolites using a solvent system such as chloroform/methanol/water.

-

Phase Separation: Centrifuge the mixture to separate the polar (aqueous) and non-polar (organic) phases.

-

Sample Preparation: Collect the aqueous phase containing this compound, dry it under vacuum, and reconstitute it in a suitable solvent for LC-MS analysis. Spike the sample with a known amount of an isotope-labeled internal standard (e.g., 13C5-glutarate) for accurate quantification.

-

LC-MS/MS Analysis: Inject the sample onto an LC column (e.g., a HILIC column for polar metabolites) coupled to a tandem mass spectrometer. Use multiple reaction monitoring (MRM) mode for high selectivity and sensitivity, monitoring the specific parent-to-fragment ion transition for both endogenous this compound and the internal standard.

-

Data Analysis: Quantify the amount of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Filter Binding Assay for CsiR-Pentanedioate Interaction

This assay is used to determine the binding affinity of a protein to its ligand.

Principle: This technique relies on the ability of nitrocellulose filters to bind proteins but not nucleic acids (or in this case, a small molecule ligand alone). A radiolabeled ligand that is bound to the protein will be retained on the filter, allowing for the quantification of the protein-ligand complex.

Protocol Outline:

-

Labeling: Synthesize or obtain a radiolabeled version of this compound (e.g., [14C]-glutarate).

-

Binding Reactions: Set up a series of binding reactions with a fixed concentration of the radiolabeled this compound and varying concentrations of the purified CsiR protein in a suitable binding buffer.

-

Equilibration: Incubate the reactions to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter each reaction mixture through a nitrocellulose membrane under vacuum.

-

Washing: Wash the filters with cold binding buffer to remove any unbound ligand.

-

Quantification: Measure the radioactivity retained on each filter using a scintillation counter.

-

Data Analysis: Plot the amount of bound ligand as a function of the protein concentration and fit the data to a binding isotherm (e.g., the Hill equation) to determine the dissociation constant (Kd).

Conclusion

The formation of this compound is a critical node in amino acid catabolism, linking the degradation of lysine and tryptophan to central carbon metabolism. The elucidation of these pathways, particularly the detailed characterization of the bacterial lysine degradation route, has provided valuable insights into microbial metabolism and its regulation. For drug development professionals, the enzymes in these pathways, such as glutaryl-CoA dehydrogenase, are known targets for inborn errors of metabolism, and a deeper understanding of their function and regulation is essential for designing effective therapeutic strategies. The experimental protocols and quantitative data presented in this guide provide a foundation for further research in this important area of biochemistry.

References

- 1. Lysine metabolism in mammalian brain: an update on the importance of recent discoveries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The catalytic mechanism of kynureninase from Pseudomonas fluorescens: insights from the effects of pH and isotopic substitution on steady-state and pre-steady-state kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. karger.com [karger.com]

- 7. jci.org [jci.org]

Pentanedioate as a Human Metabolite: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentanedioate, more commonly known in its protonated form as glutaric acid, is a five-carbon dicarboxylic acid that serves as a crucial intermediate in human metabolism. While present at low levels under normal physiological conditions, its accumulation is indicative of underlying metabolic dysfunction, most notably in the inherited disorder Glutaric Aciduria Type I (GA-I). This technical guide provides a comprehensive overview of this compound as a human metabolite, focusing on its metabolic pathways, quantitative levels in biological fluids, and the analytical methods for its detection. Furthermore, it delves into the signaling pathways affected by elevated this compound levels, offering insights for researchers and professionals in drug development.

This compound is primarily generated during the catabolism of the essential amino acids lysine (B10760008) and tryptophan.[1][2] Defects in the enzymatic pathway responsible for its breakdown lead to the accumulation of glutaric acid and its derivatives, which can act as neurotoxins.[3][4] Chronically high levels of glutaric acid can lead to a state of metabolic acidosis.[5]

Quantitative Data on this compound Levels

The concentration of this compound (glutaric acid) and its derivatives are tightly regulated in healthy individuals. In pathological conditions such as Glutaric Aciduria Type I, these levels can be dramatically elevated. The following tables summarize the quantitative data for key metabolites in various biological fluids.

Table 1: this compound (Glutaric Acid) Concentrations

| Analyte | Biofluid | Normal Physiological Range | Pathological Range (Glutaric Aciduria Type I) |

| Glutaric Acid | Plasma/Serum | 0.55 - 2.9 µmol/L[1][6] | 10 - 500 µmol/L[4] |

| Urine | 1.1 - 9.7 mmol/mol creatinine[1][6] | 100 - 10,000 µmol/mmol creatinine[4] | |

| Cerebrospinal Fluid (CSF) | 0.18 - 0.63 µmol/L[1][6] | 5 - 100 µmol/L[4] |

Table 2: 3-Hydroxyglutaric Acid Concentrations

| Analyte | Biofluid | Normal Physiological Range | Pathological Range (Glutaric Aciduria Type I) |

| 3-Hydroxyglutaric Acid | Plasma/Serum | 0.2 - 1.36 µmol/L[1][6] | 5 - 100 µmol/L[4] |

| Urine | 1.4 - 8.0 mmol/mol creatinine[1][6] | 20 - 1,000 µmol/mmol creatinine[4] | |

| Cerebrospinal Fluid (CSF) | < 0.2 µmol/L[1][6] | 2 - 50 µmol/L[4] |

Metabolic Pathways and Experimental Workflows

The primary source of endogenous this compound is the mitochondrial degradation of lysine and tryptophan. The metabolic intermediate, glutaryl-CoA, is converted to crotonyl-CoA by the enzyme glutaryl-CoA dehydrogenase (GCDH). A deficiency in GCDH is the underlying cause of Glutaric Aciduria Type I.

Lysine and Tryptophan Catabolism Workflow

Experimental Workflow for this compound Quantification

Experimental Protocols

The accurate quantification of this compound and its derivatives is crucial for the diagnosis and monitoring of related metabolic disorders. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques.

Protocol for Glutaric Acid Quantification in Urine by GC-MS

1. Sample Preparation:

-

To 1 mL of urine, add a known amount of a stable isotope-labeled internal standard (e.g., d4-glutaric acid).

-

Acidify the sample with hydrochloric acid.

-

Extract the organic acids with an organic solvent (e.g., ethyl acetate).

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

2. Derivatization:

-

Reconstitute the dried extract in a derivatizing agent (e.g., BSTFA with 1% TMCS).

-

Heat the sample at a specific temperature (e.g., 70°C) for a defined time (e.g., 30 minutes) to convert the organic acids into their volatile trimethylsilyl (B98337) (TMS) esters.

3. GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polar column).

-

Use a temperature program to separate the analytes.

-

The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes and their internal standards.

4. Quantification:

-

The concentration of glutaric acid is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of glutaric acid.

Signaling Pathways Affected by this compound Accumulation

The accumulation of glutaric acid and its metabolites can have significant toxic effects, particularly on the central nervous system. The proposed mechanisms of neurotoxicity involve excitotoxicity mediated by N-methyl-D-aspartate (NMDA) receptors and the induction of neuroinflammation.

NMDA Receptor-Mediated Excitotoxicity

Elevated levels of glutaric acid can act as an agonist at the NMDA receptor, leading to excessive calcium influx into neurons.[3][7] This calcium overload can trigger a cascade of detrimental events, including the production of reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, neuronal apoptosis.[4]

Neuroinflammatory Signaling

The accumulation of glutaric acid can also activate glial cells, such as microglia and astrocytes, in the brain. This activation leads to the release of pro-inflammatory cytokines and chemokines, which can contribute to neuronal damage and the overall neuroinflammatory state observed in conditions like Glutaric Aciduria Type I.

Conclusion

This compound is a clinically significant human metabolite, the levels of which are a key indicator of the proper functioning of the lysine and tryptophan degradation pathways. Its accumulation, as seen in Glutaric Aciduria Type I, has severe neurological consequences, mediated in part by excitotoxicity and neuroinflammation. The detailed understanding of its metabolism, precise quantification in biological fluids, and the elucidation of the signaling pathways affected by its accumulation are paramount for the development of effective diagnostic tools and therapeutic interventions for related metabolic disorders. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and clinicians working in this critical area of human health.

References

- 1. Sensitivity and specificity of free and total glutaric acid and 3-hydroxyglutaric acid measurements by stable-isotope dilution assays for the diagnosis of glutaric aciduria type I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. register.awmf.org [register.awmf.org]

- 3. 3-Hydroxyglutaric and glutaric acids are neurotoxic through NMDA receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Human Metabolome Database: Showing metabocard for Glutaric acid (HMDB0000661) [hmdb.ca]

- 6. familiasga.com [familiasga.com]

- 7. Evidence that 3-hydroxyglutaric acid interacts with NMDA receptors in synaptic plasma membranes from cerebral cortex of young rats - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physical Properties of Pentanedioic Acid Crystals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentanedioic acid, more commonly known as glutaric acid, is a five-carbon linear dicarboxylic acid with the chemical formula C₅H₈O₄.[1][2] It serves as a versatile building block in the synthesis of polymers like polyesters and polyamides, and as an intermediate in the production of various chemicals and pharmaceuticals.[3][4][5] A thorough understanding of the physical properties of its crystalline form is crucial for its application in drug development, materials science, and other advanced scientific fields. This guide provides a detailed overview of the key physical characteristics of pentanedioic acid crystals, complete with quantitative data, experimental methodologies, and visual workflows.

General Properties

Pentanedioic acid typically exists as a colorless to white, odorless crystalline solid.[1][6][7][8] It is stable under normal conditions but is incompatible with bases, oxidizing agents, and reducing agents.[9]

Quantitative Physical Properties

The key physical properties of pentanedioic acid are summarized in the tables below for easy reference and comparison.

Table 1: General Physical Properties of Pentanedioic Acid

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈O₄ | [2][3][7][10] |

| Molecular Weight | 132.12 g/mol | [1][3][7][10] |

| Appearance | Colorless crystals or white solid | [7][8] |

| Density | 1.429 g/cm³ | [6][11] |

| Melting Point | 95 - 98 °C (203 - 208 °F; 368 - 371 K) | [3][9][11][12] |

| Boiling Point | 200 °C (392 °F; 473 K) at 20 mmHg | [3][9][11][12] |

| Decomposition Temperature | 302 - 304 °C | [2] |

Table 2: Solubility of Pentanedioic Acid

| Solvent | Solubility | Source(s) |

| Water | Highly soluble; >50% (w/w) or ≥ 100 mg/mL at 70°F | [2][4][6][8][13] |

| Ethanol | Soluble | [1][6][12] |

| Methanol | Soluble | [6] |

| Diethyl Ether | Soluble | [2][6] |

| Chloroform | Soluble | [1][12] |

| Benzene | Soluble | [2] |

| Petroleum Ether | Slightly soluble | [2] |

| Cyclohexane | Solubility decreases with increasing mass fraction of cyclohexane | [14] |

| Cyclohexanone | Good dissolving capacity | [14] |

Crystal Structure

Pentanedioic acid crystallizes in the monoclinic space group P2₁/c. Co-crystallization with other molecules, such as glycine, can lead to the formation of different crystal structures and may exhibit temperature-dependent phase transitions.[15][16] The crystal structure of pentanedioic acid and its co-crystals can be determined using single-crystal X-ray diffraction.[15][16]

Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid like pentanedioic acid is characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹.[17][18] The carbonyl (C=O) stretching vibration appears as a strong, intense band between 1690 and 1760 cm⁻¹.[17][18] A C-O stretching band can be observed in the 1210-1320 cm⁻¹ region.[17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of pentanedioic acid. The proton NMR spectrum would show signals corresponding to the methylene (B1212753) protons and the acidic protons of the carboxyl groups. The ¹³C NMR spectrum would display peaks for the carbonyl carbons and the methylene carbons.[19]

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of pentanedioic acid crystals.

Melting Point Determination

Objective: To determine the temperature range over which the crystalline solid transitions to a liquid.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry pentanedioic acid is packed into a capillary tube to a height of 1-2 mm.[20][21] The tube is sealed at one end.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[20][22] This assembly is placed in a heating apparatus, such as a Thiele tube containing mineral oil or a digital melting point apparatus.[22][23]

-

Heating: The apparatus is heated slowly and uniformly, at a rate of approximately 1-2 °C per minute, especially near the expected melting point.[22][23]

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.[21]

-

Reporting: The melting point is reported as the range T₁ - T₂. A sharp melting range (0.5-1.0 °C) is indicative of a pure compound.[23]

Caption: Workflow for Melting Point Determination.

Solubility Determination (Isothermal Method)

Objective: To quantify the solubility of pentanedioic acid in a specific solvent at a constant temperature.

Methodology:

-

Preparation of Saturated Solution: An excess amount of pentanedioic acid is added to a known volume or mass of the solvent in a sealed container.[24]

-

Equilibration: The container is placed in a thermostatically controlled shaker or water bath set to the desired temperature and agitated for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.[24]

-

Phase Separation: The mixture is allowed to stand at the same temperature to allow the undissolved solid to settle. An aliquot of the clear supernatant is carefully withdrawn using a filtered syringe to avoid transferring any solid particles.

-

Quantification: The mass of the dissolved pentanedioic acid in the aliquot is determined. This can be achieved by evaporating the solvent and weighing the residue, or by a suitable analytical technique such as titration or chromatography.[24]

-

Calculation: The solubility is calculated and expressed in units such as grams of solute per 100 grams of solvent ( g/100 g solvent) or moles per liter (mol/L).[24]

Caption: Workflow for Isothermal Solubility Determination.

Single-Crystal X-ray Diffraction

Objective: To determine the three-dimensional arrangement of atoms within the pentanedioic acid crystal.

Methodology:

-

Crystal Growth: High-quality single crystals of pentanedioic acid are grown, typically by slow evaporation of a saturated solution.[15]

-

Crystal Selection and Mounting: A suitable crystal (typically >100 µm in its largest dimension) is selected under a microscope and mounted on a goniometer head.[25][26]

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled (often with a cryostream).[15] It is then irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction patterns are recorded on a detector at various orientations.[25]

-

Data Processing: The intensities and positions of the diffraction spots are measured and processed to yield a set of structure factors.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This initial model is then refined to best fit the experimental data.[26]

References

- 1. collegedunia.com [collegedunia.com]

- 2. Glutaric Acid Formula - GeeksforGeeks [geeksforgeeks.org]

- 3. Glutaric acid - Wikipedia [en.wikipedia.org]

- 4. Glutaric Acid from Witton Chemical Company [witton.com]

- 5. nbinno.com [nbinno.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Glutaric Acid | C5H8O4 | CID 743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. PENTANEDIOIC ACID (GLUTARIC ACID) - Ataman Kimya [atamanchemicals.com]

- 9. 110-94-1 CAS MSDS (Glutaric acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. Pentanedioic acid [webbook.nist.gov]

- 11. Glutaric Acid [bayvillechemical.net]

- 12. 戊二酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 13. GLUTARIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. journals.iucr.org [journals.iucr.org]

- 16. researchgate.net [researchgate.net]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. bmse000406 Glutaric Acid at BMRB [bmrb.io]

- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 21. byjus.com [byjus.com]

- 22. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 23. chem.ucalgary.ca [chem.ucalgary.ca]

- 24. benchchem.com [benchchem.com]

- 25. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 26. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

The Role of Pentanedioate in Cellular Respiration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Pentanedioate, also known as glutarate, is a key metabolic intermediate derived from the catabolism of the amino acids L-lysine, L-hydroxylysine, and L-tryptophan.[1][2][3][4][5][6] Its metabolic fate is intricately linked to central energy production pathways, specifically the tricarboxylic acid (TCA) cycle and the electron transport chain. The proper degradation of this compound is crucial for cellular homeostasis, and defects in this pathway lead to the severe neurometabolic disorder Glutaric Aciduria Type I.[1][2][3][5][6] This technical guide provides an in-depth overview of the role of this compound in cellular respiration, including its metabolic pathways, the key enzymes involved, and its impact on mitochondrial function. This document also outlines relevant experimental protocols and presents key quantitative data for researchers in the field.

Metabolic Pathways of this compound

This compound is primarily metabolized within the mitochondrial matrix. The canonical pathway involves its conversion to glutaryl-CoA, which then enters a short degradation pathway that feeds into the broader cellular respiration machinery.

The Glutaryl-CoA Dehydrogenase Pathway

The principal route for this compound catabolism in mammals is initiated by its activation to glutaryl-CoA. The key enzyme in this pathway is Glutaryl-CoA Dehydrogenase (GCDH) , a mitochondrial flavoprotein.[2][5] GCDH catalyzes the oxidative decarboxylation of glutaryl-CoA to crotonyl-CoA and CO2.[7][8][9][10][11] This reaction is a critical step as it generates a reduced flavin adenine (B156593) dinucleotide (FADH2), which directly donates electrons to the electron transport chain, contributing to the proton motive force and subsequent ATP synthesis.[10] Crotonyl-CoA is then further metabolized through pathways common to fatty acid oxidation, ultimately yielding acetyl-CoA, which enters the TCA cycle.

Alternative Bacterial Pathway

In some bacteria, such as Pseudomonas putida, an alternative pathway for glutarate catabolism exists.[12] This pathway involves the conversion of glutarate to L-2-hydroxyglutarate by a dioxygenase, which is then oxidized to α-ketoglutarate, a direct intermediate of the TCA cycle.[12][13] This provides a more direct link between amino acid catabolism and central carbon metabolism in these organisms.

Quantitative Data

The efficiency of the primary metabolic pathway is dictated by the kinetics of Glutaryl-CoA Dehydrogenase (GCDH). Understanding these parameters is essential for modeling metabolic flux and for developing therapeutic strategies for GCDH deficiency.

Table 1: Steady-State Kinetic Constants of Human GCDH

| Substrate | k_cat (s⁻¹) | K_m (µM) | k_cat/K_m (s⁻¹·M⁻¹) |

| Glutaryl-CoA | 15.3 | 1.9 | 8.1 x 10⁶ |

| Pentanoyl-CoA | 0.012 | 1.1 | 1.1 x 10⁴ |

| Hexanoyl-CoA | 0.007 | 0.8 | 0.9 x 10⁴ |

| Data adapted from reference[9]. The data indicates a high specificity of GCDH for its primary substrate, glutaryl-CoA. |

Experimental Protocols

Assessing the impact of this compound on cellular respiration is critical for understanding its physiological and pathophysiological roles. High-resolution respirometry is a key technique for these investigations.

Protocol: Assessment of this compound-driven Respiration in Isolated Mitochondria

This protocol outlines a method to measure the oxygen consumption rate (OCR) in isolated mitochondria when provided with this compound as a substrate.

1. Mitochondrial Isolation:

-

Isolate mitochondria from cultured cells (e.g., HepG2, SH-SY5Y) or tissue homogenates using differential centrifugation.

-

Resuspend the final mitochondrial pellet in a suitable respiration buffer (e.g., MiR05).[14]

-

Determine protein concentration using a standard assay (e.g., BCA or Bradford).

2. High-Resolution Respirometry (e.g., Oroboros Oxygraph-2k or Agilent Seahorse XF):

-

Calibrate the instrument according to the manufacturer's instructions.[15]

-

Add respiration buffer to the chambers/wells and allow for temperature equilibration (37°C).[15]

-

Add a standardized amount of isolated mitochondria (e.g., 0.1-0.5 mg/mL) to each chamber.

3. Substrate/Inhibitor Injection Protocol:

-

Baseline: Record the baseline OCR (State 1 respiration).

-

Substrate Addition: Inject this compound (glutarate) and malate. Malate is required to replenish oxaloacetate for the TCA cycle to proceed. This measures State 2 respiration.

-

ADP Addition: Inject a saturating concentration of ADP to stimulate ATP synthesis (State 3 respiration), representing the maximum oxidative phosphorylation capacity with the given substrates.

-

Oligomycin (B223565) Addition: Inject oligomycin to inhibit ATP synthase, revealing the leak respiration (State 4o).

-

FCCP Titration: Sequentially inject a protonophore like FCCP to uncouple the electron transport chain from ATP synthesis, determining the maximum electron transport system (ETS) capacity.

-

Rotenone (B1679576) & Antimycin A Addition: Inject rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor) to shut down mitochondrial respiration and measure residual oxygen consumption.[15][16]

4. Data Analysis:

-

Normalize OCR data to the mitochondrial protein amount.

-

Calculate key respiratory parameters such as the Respiratory Control Ratio (RCR = State 3/State 4o) and the ETS capacity.

Clinical Relevance: Glutaric Aciduria Type I

The critical role of this compound metabolism in cellular energy is underscored by the genetic disorder Glutaric Aciduria Type I (GA-I).[3][6] GA-I is caused by a deficiency in the GCDH enzyme.[2][5] This deficiency leads to the accumulation of glutaric acid (this compound) and 3-hydroxyglutaric acid in the blood, urine, and brain.[2][5][6] These accumulating metabolites are neurotoxic and are thought to impair mitochondrial function, inhibit the TCA cycle, and induce oxidative stress, leading to severe neurological damage, particularly in the basal ganglia.[2] Treatment focuses on restricting dietary lysine (B10760008) and tryptophan and supplementing with carnitine to promote the excretion of glutaric acid conjugates.[2][3]

Conclusion

This compound is not merely a metabolic byproduct but an integral substrate that links the catabolism of key amino acids to mitochondrial energy production. Its primary degradation pathway, centered on the enzyme GCDH, directly fuels the electron transport chain and subsequently the TCA cycle. The severe pathology associated with GCDH deficiency highlights the essential nature of this pathway for neuronal health and overall metabolic homeostasis. Further research into the precise mechanisms of this compound-induced neurotoxicity and its broader impact on cellular respiration will be vital for developing more effective therapies for metabolic disorders like GA-I and for understanding the intricate regulation of cellular energy metabolism.

References

- 1. PENTANEDIOIC ACID (GLUTARIC ACID) - Ataman Kimya [atamanchemicals.com]

- 2. Glutaric Aciduria Type 1 - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 3. academic.oup.com [academic.oup.com]

- 4. chfs.ky.gov [chfs.ky.gov]

- 5. Diagnosis and management of glutaric aciduria type I – revised recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glutaric aciduria type 1 - Wikipedia [en.wikipedia.org]

- 7. Kinetic mechanism of glutaryl-CoA dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Mechanism of action of glutaryl-CoA and butyryl-CoA dehydrogenases. Purification of glutaryl-CoA dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Increased glutarate production by blocking the glutaryl-CoA dehydrogenation pathway and a catabolic pathway involving L-2-hydroxyglutarate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Measurement of Mitochondrial Respiration in Human and Mouse Skeletal Muscle Fibers by High-Resolution Respirometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Video: High-Resolution Respirometry to Assess Bioenergetics in Cells and Tissues Using Chamber- and Plate-Based Respirometers [jove.com]

- 16. benchchem.com [benchchem.com]

The Role of Pentanedioate in Metabolic Disorders: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentanedioate, more commonly known as glutarate, and its derivatives are critical biomarkers in the diagnosis and understanding of a group of inherited metabolic disorders collectively known as glutaric acidurias.[1][2] This technical guide provides a comprehensive overview of the discovery, pathophysiology, and analysis of this compound in the context of these disorders, with a primary focus on Glutaric Aciduria Type I (GA-I). This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development in this field.

Glutaric aciduria type I is an autosomal recessive disorder caused by a deficiency of the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH).[3][4][5][6] This enzyme plays a crucial role in the catabolic pathways of the amino acids lysine (B10760008), hydroxylysine, and tryptophan.[1][5] A defect in GCDH leads to the accumulation of glutaric acid, 3-hydroxyglutaric acid (3-OHGA), and glutarylcarnitine (B602354) in bodily fluids and tissues.[3][7] Untreated, GA-I can lead to severe neurological damage, including striatal injury and the development of dystonia, often triggered by metabolic stress such as infections or vaccinations.[1][3]

Biochemical Basis of this compound Accumulation